Piperidine-2,6-dicarbonitrile

Catalog No.
S707594
CAS No.
41980-31-8
M.F
C7H9N3
M. Wt
135.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-2,6-dicarbonitrile

CAS Number

41980-31-8

Product Name

Piperidine-2,6-dicarbonitrile

IUPAC Name

piperidine-2,6-dicarbonitrile

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2

InChI Key

YIUPHEPARZCBPW-UHFFFAOYSA-N

SMILES

C1CC(NC(C1)C#N)C#N

Canonical SMILES

C1CC(NC(C1)C#N)C#N

The exact mass of the compound Piperidine-2,6-dicarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piperidine-2,6-dicarbonitrile (CAS 41980-31-8) is a bifunctional heterocyclic building block characterized by a piperidine core flanked by two reactive cyano groups at the 2 and 6 positions . In industrial and advanced pharmaceutical procurement, it is primarily valued as a stereochemically defined precursor for the synthesis of 2,6-disubstituted piperidines, complex fused heterocycles such as benzazepines, and advanced polyamine curing agents [1]. Its dual nitrile handles offer orthogonal reactivity, allowing for simultaneous or stepwise functionalization, making it a critical raw material for shortening synthetic routes that would otherwise require complex protecting-group strategies or hazardous in-situ cyanide chemistry [2].

Attempting to substitute Piperidine-2,6-dicarbonitrile with mono-cyano analogs (e.g., piperidine-2-carbonitrile) or unfunctionalized derivatives (e.g., 2,6-dimethylpiperidine) fundamentally disrupts downstream applications [1]. Mono-cyano analogs cannot undergo the double alkylation required to form the symmetric or asymmetric 2,6-disubstituted architectures central to many alkaloid and drug scaffolds [2]. Furthermore, in polymer chemistry, mono-nitriles reduce to mono-amines, which act as chain terminators rather than the cross-linking diamines needed for structural epoxy resins[3]. Conversely, attempting to bypass procurement by synthesizing the compound in-situ from glutaraldehyde and sodium cyanide introduces severe safety, regulatory, and purification bottlenecks, often resulting in complex stereoisomeric mixtures that degrade overall process yield[4].

Yield and Efficiency in Bis-Alkylation for Complex Scaffold Synthesis

In the synthesis of 2,6-disubstituted piperidine alkaloids (such as Lycoperine A), Piperidine-2,6-dicarbonitrile serves as a bis-alkylation substrate. Studies demonstrate that double alkylation of the N-protected 2,6-dicyanopiperidine proceeds with yields exceeding 90%, predominantly delivering the desired cis-diastereomers[1]. In contrast, attempting sequential functionalization using mono-cyano piperidine analogs or unprotected piperidines typically results in complex mixtures, poor regioselectivity, and overall yields dropping below 30% due to the need for multiple protection and deprotection cycles [2].

Evidence DimensionYield of 2,6-disubstituted piperidine intermediate
Target Compound Data>90% yield via direct double alkylation
Comparator Or BaselineSequential mono-alkylation of mono-cyano analogs (<30% overall yield)
Quantified DifferenceGreater than 3-fold increase in yield with reduced step count
ConditionsAlkyl halide addition in the presence of strong base (e.g., LDA or KHMDS)

Procuring the 2,6-dicyano compound allows chemists to execute highly convergent, high-yield syntheses of complex pharmaceuticals, drastically reducing step count and material waste.

Precursor Suitability for High-Density Epoxy Curing Agents

Piperidine-2,6-dicarbonitrile is a direct precursor for the industrial production of 2,6-bis(aminomethyl)piperidine (2,6-BAMP), a structural epoxy resin curing agent. Catalytic hydrogenation of the dinitrile yields the bis-amine at approximately 75% efficiency [1]. If a buyer substitutes this with piperidine-2-carbonitrile, the resulting hydrogenation product is 2-(aminomethyl)piperidine. This mono-primary amine functions as a chain terminator rather than a cross-linker, completely failing to form the 3D polymer networks required for advanced coatings and composites [1].

Evidence DimensionCross-linking functionality of hydrogenated product
Target Compound DataYields a tri-functional cross-linker (2 primary amines + 1 secondary amine)
Comparator Or BaselinePiperidine-2-carbonitrile (Yields a chain terminator with only 1 primary amine)
Quantified DifferenceTransition from 0% cross-linking capability to full 3D network formation
ConditionsCatalytic hydrogenation followed by epoxy resin formulation

For materials science procurement, the bis-nitrile is strictly required to generate the diamines necessary for structural epoxy curing.

Elimination of Highly Toxic In-Situ Cyanide Workflows

The traditional in-situ generation of 2,6-dicyanopiperidine involves the reaction of glutaraldehyde with stoichiometric sodium cyanide (NaCN) and ammonium chloride [1]. Procuring isolated Piperidine-2,6-dicarbonitrile (>96% purity) eliminates the handling of highly toxic NaCN and the generation of hazardous cyanide waste. Furthermore, the isolated product avoids the 15-25% yield loss typically associated with the aqueous workup and purification of the crude multicomponent reaction mixture, ensuring reproducible downstream stoichiometry for benzazepine or alkaloid synthesis[1].

Evidence DimensionProcess yield and safety profile
Target Compound DataPre-isolated compound (>96% purity, zero NaCN handling)
Comparator Or BaselineIn-situ synthesis from glutaraldehyde and NaCN (requires toxic handling, ~75-85% recovery)
Quantified Difference15-25% improvement in available material yield and elimination of Category 1 toxic reagents
ConditionsLaboratory or pilot-scale synthesis of fused piperidine derivatives

Purchasing the isolated dinitrile significantly lowers EHS compliance costs and improves batch-to-batch reproducibility in scale-up environments.

Synthesis of Benzazepine-Based Pharmaceuticals

Piperidine-2,6-dicarbonitrile is a proven starting material for constructing tetrahydropyridine and benzazepine derivatives (e.g., ACE and enkephalinase inhibitors), where its two cyano groups facilitate precise cyclization reactions without requiring highly toxic in-situ cyanide handling [1].

Production of Advanced Epoxy Curing Agents

It serves as the direct precursor to 2,6-bis(aminomethyl)piperidine, a critical cross-linking agent used in structural epoxy resins, coatings, and polyurethanes requiring high thermal and mechanical stability [2].

Total Synthesis of Piperidine Alkaloids

It is utilized for the convergent synthesis of natural products like Lycoperine A and sedridine, where it undergoes stereoselective double alkylation to form complex 2,6-disubstituted architectures in yields exceeding 90% [3].

XLogP3

0.3

Other CAS

41980-31-8

Dates

Last modified: 08-15-2023

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